Hydroxymethanesulfonic acid

Description

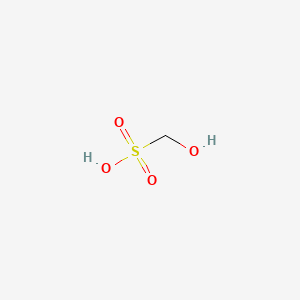

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

hydroxymethanesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4O4S/c2-1-6(3,4)5/h2H,1H2,(H,3,4,5) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DETXZQGDWUJKMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(O)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4O4S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51754-03-1 (mono-potassium salt), 870-72-4 (mono-hydrochloride salt) | |

| Record name | Formaldehyde bisulfite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8048070 | |

| Record name | Hydroxymethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.11 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75-92-3 | |

| Record name | Formaldehyde bisulfite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxymethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Fundamental Properties of Hydroxymethanesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxymethanesulfonic acid (HMSA), and its corresponding sodium salt, is an organosulfur compound that has garnered significant attention primarily in the field of atmospheric chemistry due to its role in the formation of secondary organic aerosols. However, its structural features, which include a highly acidic sulfonic acid group and a reactive hydroxyl group, suggest potential applications in other scientific domains, including pharmaceutical sciences. This technical guide provides a comprehensive overview of the fundamental properties of this compound, with a focus on its chemical and physical characteristics, synthesis, and analytical methods. While its biological role is not well-documented in the context of drug development, this guide aims to provide a foundational understanding for researchers exploring its potential in new applications.

Chemical and Physical Properties

This compound is a simple yet intriguing molecule with the chemical formula CH₄O₄S. The presence of a sulfonic acid group makes it a strong acid. Its properties are often studied in the form of its more stable sodium salt, sodium hydroxymethanesulfonate.

Table 1: General and Physical Properties of this compound and its Sodium Salt

| Property | Value | Reference(s) |

| This compound | ||

| IUPAC Name | This compound | [1] |

| Chemical Formula | CH₄O₄S | [1] |

| Molecular Weight | 112.11 g/mol | [2] |

| Appearance | Typically encountered in aqueous solution | |

| pKa | Strong acid, expected to be low (similar to methanesulfonic acid, pKa ≈ -1.9) | [3] |

| Sodium Hydroxymethanesulfonate | ||

| IUPAC Name | Sodium hydroxymethanesulfonate | [4][5] |

| Chemical Formula | CH₃NaO₄S | [5] |

| Molecular Weight | 134.09 g/mol | [6] |

| Appearance | White crystalline solid | [5] |

| Melting Point | Decomposes above 200 °C | [6] |

| Solubility | Freely soluble in water; slightly soluble in alcohol; insoluble in ether, benzene, and chloroform. | |

| Hygroscopicity | Hygroscopic | [5] |

Synthesis and Formation

The primary route for the formation of this compound is the nucleophilic addition of a sulfur(IV) species (bisulfite or sulfite) to formaldehyde. This reaction is of significant interest in atmospheric chemistry as it represents a pathway for the incorporation of sulfur dioxide into aerosol particles.[7]

Reaction Pathway

The formation of hydroxymethanesulfonate is a reversible reaction that is highly dependent on pH. The reaction proceeds via the attack of the sulfur atom of bisulfite (HSO₃⁻) or sulfite (SO₃²⁻) on the carbonyl carbon of formaldehyde.

Caption: Formation pathway of hydroxymethanesulfonate from aqueous sulfur dioxide and formaldehyde.

Experimental Protocol: Laboratory Synthesis of Sodium Hydroxymethanesulfonate

A common laboratory-scale synthesis involves the reaction of formaldehyde with sodium bisulfite.[8]

Materials:

-

Formaldehyde solution (e.g., 37% in water)

-

Sodium bisulfite (NaHSO₃)

-

Sodium hydroxide (NaOH) solution (for pH adjustment)

-

Hydrochloric acid (HCl) solution (for pH adjustment)

-

Ethanol

-

Activated charcoal

Procedure:

-

In a reaction vessel, combine a formaldehyde solution with an aqueous solution of sodium bisulfite. The reaction is typically carried out in water.

-

The reaction is an equilibrium, and the formation of the adduct is favored at neutral to slightly alkaline pH. The pH of the solution can be adjusted to around 7-9 with sodium hydroxide to stabilize the product.[8]

-

The reaction mixture can be stirred at room temperature.

-

To isolate the sodium hydroxymethanesulfonate, the pH is lowered to about 3 with hydrochloric acid.[8]

-

The solution may be decolorized with activated charcoal and filtered.

-

The product is then precipitated by the addition of ethanol, in which it is sparingly soluble.

-

The resulting white crystalline solid is collected by filtration, washed with ethanol, and dried.

Reactivity and Stability

Hydroxymethanesulfonate is known to be relatively stable, particularly in acidic to neutral aqueous solutions.[7] This stability allows it to act as a reservoir for sulfur(IV) in atmospheric aerosols.

-

pH-Dependent Stability: The stability of HMSA is pH-dependent. In alkaline conditions, the equilibrium shifts back towards formaldehyde and sulfite/bisulfite.[7]

-

Oxidation: HMSA is resistant to oxidation by common atmospheric oxidants like ozone and hydrogen peroxide. However, it can be oxidized by stronger oxidants such as the hydroxyl radical.[7]

-

Thermal Stability: The sodium salt of this compound shows good thermal stability.[5]

Spectroscopic Data

Spectroscopic techniques are crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data for Hydroxymethanesulfonate

| Technique | Key Features and Assignments | Reference(s) |

| ¹H NMR | A singlet for the methylene (-CH₂-) protons is expected. The chemical shift will be influenced by the adjacent hydroxyl and sulfonate groups. In D₂O, the hydroxyl proton will exchange and not be observed. | [9][10] |

| ¹³C NMR | A single resonance for the methylene carbon (-CH₂-) is expected. The chemical shift will be downfield due to the deshielding effects of the electronegative oxygen and sulfur atoms. A peak around 60-70 ppm has been reported for the hydroxymethyl-sulfonate anion. | [2][11][12] |

| FT-IR | Characteristic strong and broad O-H stretching vibrations from the hydroxyl group and any water of hydration (around 3200-3600 cm⁻¹). Strong S=O stretching vibrations from the sulfonate group (typically in the 1250-1150 cm⁻¹ and 1060-1030 cm⁻¹ regions). C-H stretching vibrations (around 2900-3000 cm⁻¹). C-O stretching vibration (around 1050 cm⁻¹). | [13][14][15][16] |

Analytical Methods

The quantification of hydroxymethanesulfonate, particularly in complex environmental samples, requires sensitive and selective analytical techniques.

Ion Chromatography (IC)

Ion chromatography is the most widely used method for the analysis of hydroxymethanesulfonate.[7][17][18][19]

Experimental Protocol: Ion Chromatography of Hydroxymethanesulfonate

-

Instrumentation: A standard ion chromatograph equipped with a conductivity detector.

-

Column: An anion-exchange column is typically used for separation.

-

Eluent: A common eluent is a carbonate/bicarbonate buffer solution. The concentration of the eluent can be optimized to achieve good separation from other anions, such as sulfate.

-

Detection: Suppressed conductivity detection is commonly employed to enhance sensitivity.

-

Sample Preparation: Aqueous samples can often be directly injected after appropriate dilution and filtration. For aerosol samples, collection on a filter is followed by extraction into an aqueous solution.

Caption: A simplified workflow for the analysis of hydroxymethanesulfonate by ion chromatography.

Biological Activity and Pharmaceutical Relevance

Currently, there is a significant lack of published research on the specific biological activities of this compound in the context of drug development and cellular signaling. The vast majority of scientific literature is focused on its role in atmospheric chemistry.

Some related sulfur-containing compounds are used in pharmaceuticals, often as excipients or active ingredients. For example, some drugs are formulated as sulfonate salts to improve their solubility and stability.[20] While sodium hydroxymethanesulfonate is listed as a potential additive in pharmaceuticals, its specific applications and effects are not well-documented in publicly available literature.[5]

Given its structure, potential areas for future investigation could include:

-

Excipient in Drug Formulations: Its high water solubility and potential stabilizing properties could make it a candidate as an excipient.[21]

-

Chelating Agent: The presence of the hydroxyl and sulfonate groups might confer some metal-chelating properties.

-

Biological Buffer: Its strong acidity suggests it could be investigated as a component in biological buffer systems, although its potential interactions with biological macromolecules would need to be thoroughly evaluated.

It is important to note that some sources indicate that the dihydrate of the monosodium salt of hydroxymethanesulfinic acid (a related compound) is suspected of causing genetic defects and reproductive toxicity, highlighting the need for thorough toxicological evaluation of any new application of related compounds.[22]

Conclusion

This compound is a well-characterized compound with a rich chemistry, particularly in the context of its formation and stability in aqueous environments. This guide has summarized its core fundamental properties, including its synthesis, reactivity, and the analytical methods used for its detection. While its role in atmospheric science is well-established, its potential in pharmaceutical and biological applications remains largely unexplored. The data and protocols presented here provide a solid foundation for researchers and drug development professionals who may wish to investigate the untapped potential of this intriguing molecule. Further research is needed to elucidate any biological activities and to establish a safety profile for potential pharmaceutical applications.

References

- 1. CID 162227916 | C2H8O8S2 | CID 162227916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]

- 4. sodium hydroxymethane sulfonate, 870-72-4 [thegoodscentscompany.com]

- 5. CAS 870-72-4: Sodium hydroxymethanesulfonate | CymitQuimica [cymitquimica.com]

- 6. chembk.com [chembk.com]

- 7. AMT - Measurement techniques for identifying and quantifying hydroxymethanesulfonate (HMS) in an aqueous matrix and particulate matter using aerosol mass spectrometry and ion chromatography [amt.copernicus.org]

- 8. Sodium Hydroxymethanesulphonate Supplier & Manufacturer | Factory Price [ccount-chem.com]

- 9. scs.illinois.edu [scs.illinois.edu]

- 10. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 11. Sodium Hydroxymethanesulfonate | Reducing Agent [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 14. IR Absorption Table [webspectra.chem.ucla.edu]

- 15. instanano.com [instanano.com]

- 16. uanlch.vscht.cz [uanlch.vscht.cz]

- 17. ACP - Hydroxymethanesulfonate (HMS) formation in urban and marine atmospheres: role of aerosol ionic strength [acp.copernicus.org]

- 18. dspace.mit.edu [dspace.mit.edu]

- 19. researchgate.net [researchgate.net]

- 20. Combating pharmaceutical folklore: No alkyl-sulfonate impurities formed during the synthesis of sulfonate salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mondstar.com [mondstar.com]

- 22. Hydroxymethanesulfinic acid monosodium salt dihydrate | CH7NaO5S | CID 23677960 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Stability of Hydroxymethanesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxymethanesulfonic acid (HMSA), a key adduct formed from the reaction of formaldehyde and bisulfite, plays a significant role in various chemical and atmospheric processes. This technical guide provides a comprehensive overview of the chemical structure and stability of this compound. It includes a detailed examination of its molecular architecture, physicochemical properties, and stability under different environmental conditions. Furthermore, this guide outlines detailed experimental protocols for the synthesis and analysis of HMSA, employing modern analytical techniques. All quantitative data is presented in structured tables for ease of comparison, and key chemical pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the core concepts.

Chemical Structure and Properties

This compound (HOCH₂SO₃H) is an organosulfur compound characterized by a sulfonic acid group and a hydroxyl group attached to the same carbon atom.

Molecular Structure:

The structure of this compound features a central carbon atom bonded to a hydroxyl group (-OH), a sulfonic acid group (-SO₃H), and two hydrogen atoms. The sulfonic acid group is responsible for its strong acidic nature.

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | CH₄O₄S | |

| Molecular Weight | 112.11 g/mol | |

| IUPAC Name | This compound | |

| CAS Number | 162227916 | |

| Appearance | White to almost white powder (for its sodium salt) | [1] |

| Water Solubility | 800 g/L (20 °C) (for its sodium salt) | [1] |

| Melting Point | 200 °C (decomposes) (for its sodium salt) | [1] |

| pKa | Sulfonic acids are very strong acids, with an estimated pKa of approximately -7. The hydroxymethanesulfonate adduct is reported to dissociate at a pH of 6.6. | [2][] |

Synthesis of this compound

This compound is typically synthesized through the reaction of formaldehyde with a bisulfite salt, followed by acidification.

Signaling Pathway of Formation

The formation of this compound is an equilibrium reaction involving the nucleophilic addition of bisulfite to formaldehyde.

Caption: Formation of hydroxymethanesulfonate from formaldehyde and bisulfite.

Experimental Protocol: Synthesis of Sodium Hydroxymethanesulfonate

This protocol describes the synthesis of the sodium salt of this compound, which can then be acidified to yield the free acid.[1][4]

Materials:

-

Formaldehyde solution (37% w/w)

-

Sodium bisulfite (NaHSO₃) or Sodium metabisulfite (Na₂S₂O₅)

-

Distilled water

-

Sodium hydroxide (NaOH) solution

-

Hydrochloric acid (HCl)

-

Activated charcoal

-

Ethanol

Procedure:

-

In a reaction vessel, add distilled water and the formaldehyde solution.

-

Cool the mixture to below 15 °C using an ice bath.

-

Slowly add sodium bisulfite in portions while stirring continuously. If using sodium metabisulfite, it will hydrolyze in situ to form sodium bisulfite.[4]

-

Control the reaction temperature to not exceed 60-65 °C. The reaction is exothermic.

-

After the addition is complete, continue stirring at 60-65 °C for approximately 20 minutes.

-

Adjust the pH of the solution to around 9 with the sodium hydroxide solution.

-

To obtain the acid form, carefully add hydrochloric acid to adjust the pH to approximately 3.

-

Add a small amount of activated charcoal to decolorize the solution and stir for a short period.

-

Filter the solution to remove the activated charcoal.

-

To isolate the sodium salt, cool the filtrate and add ethanol to precipitate the solid product.[1]

-

Allow the precipitate to stand, then collect it by filtration.

-

Wash the collected solid with ethanol and dry it to obtain the final product.

Stability of this compound

The stability of this compound is influenced by several factors, including temperature and pH.

Thermal Stability

pH-Dependent Stability

This compound is most stable in the pH range of 3 to 5.[] At a pH of 6.6, the hydroxymethanesulfonate adduct dissociates back into formaldehyde and bisulfite.[] This equilibrium is a critical factor in its environmental and biological behavior.

Experimental Analysis and Characterization

Several analytical techniques are employed for the identification and quantification of this compound.

Experimental Workflow for Analysis

A general workflow for the analysis of this compound in a sample is depicted below.

Caption: A generalized workflow for the analysis of this compound.

Ion Chromatography (IC)

Ion chromatography is a widely used technique for the quantification of hydroxymethanesulfonate in aqueous samples.

Experimental Protocol:

-

Column: A suitable anion exchange column, such as a Metrosep A Supp-5, 150/4.0.

-

Eluent: A buffered solution, for example, 1.0 mM NaHCO₃ and 3.2 mM Na₂CO₃, with a pH of approximately 10.5.

-

Flow Rate: A typical flow rate is 0.7 mL/min.

-

Detection: Suppressed conductivity detection is commonly used.

-

Standard Preparation: Prepare a series of standard solutions of a known hydroxymethanesulfonate salt to generate a calibration curve for quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

¹³C NMR: The chemical shift for the carbon atom in the hydroxymethyl-sulfonate anion has been reported in D₂O.

| Carbon Atom | Chemical Shift (ppm) | Reference |

| HO-C H₂-SO₃⁻ | ~70-80 (estimated based on similar structures and available data) | [5] |

¹H NMR: A study on the formaldehyde-sodium bisulfite adduct using ¹H NMR has been developed for quantification.[] The protons of the methylene group adjacent to the hydroxyl and sulfonate groups are expected to appear as a singlet in the spectrum.

Experimental Protocol:

-

Sample Preparation: Dissolve a small amount of the this compound or its salt in a suitable deuterated solvent, such as D₂O.

-

Internal Standard: Add a suitable internal standard for chemical shift referencing if required.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Data Processing: Process the acquired data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra for analysis.

Mass Spectrometry (MS)

Mass spectrometry is used for the confirmation of the molecular weight and for studying the fragmentation patterns of this compound, which aids in its structural confirmation.

Expected Fragmentation: In negative ion mode, the deprotonated molecule [M-H]⁻ would be expected. Common fragmentation pathways for sulfonic acids involve the loss of SO₂ or SO₃. The fragmentation of the hydroxymethanesulfonate anion could involve the loss of SO₃ to yield [CH₂OH]⁻ or other characteristic fragments.

Experimental Protocol:

-

Ionization Source: Electrospray ionization (ESI) is a suitable soft ionization technique for analyzing this compound.

-

Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or Orbitrap, depending on the required mass accuracy and resolution.

-

Sample Infusion: The sample, dissolved in a suitable solvent (e.g., water/methanol), is introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography system.

-

Data Acquisition: Acquire mass spectra in both full scan mode to determine the molecular ion and in tandem MS (MS/MS) mode to study the fragmentation patterns.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, stability, synthesis, and analysis of this compound. The presented data and experimental protocols offer a valuable resource for researchers, scientists, and professionals in drug development who are working with this important compound. The stability of this compound is critically dependent on pH and temperature, which has significant implications for its handling, storage, and application. The analytical methods described herein provide robust means for its characterization and quantification in various matrices. Further research into the thermal decomposition profile of the free acid and more detailed fragmentation studies using high-resolution mass spectrometry would further enhance the understanding of this versatile molecule.

References

Hydroxymethanesulfonate: A Significant Sulfur Reservoir in Atmospheric Aerosols

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Hydroxymethanesulfonate (HMS), an adduct of sulfur dioxide (SO₂) and formaldehyde (HCHO), is increasingly recognized as a crucial, yet often overlooked, component of atmospheric aerosol chemistry.[1] Particularly under cold and humid conditions, HMS can constitute a significant fraction of the total sulfur mass in fine particulate matter (PM₂.₅), impacting air quality and atmospheric models.[2][3] This technical guide provides a comprehensive overview of the formation, stability, and analytical methodologies related to HMS in aerosols, tailored for the scientific community.

The Chemistry of Hydroxymethanesulfonate in Aerosols

Hydroxymethanesulfonate is a secondary aerosol, meaning it is not directly emitted but forms in the atmosphere through chemical reactions.[4] The primary pathway for HMS formation is the aqueous-phase reaction between dissolved sulfur dioxide and formaldehyde.[5] This process is highly dependent on several environmental factors.

Key Formation Factors:

-

Presence of Liquid Water: The reaction requires an aqueous medium, which can be present in cloud or fog droplets, or as aerosol liquid water (ALW).[1][4] HMS formation has been observed even in supercooled liquid water at temperatures as low as -35°C.[2][4]

-

pH: The formation of HMS is highly sensitive to the pH of the aqueous solution.[1] Moderately acidic conditions, with a pH range of 4 to 6, are particularly favorable for HMS formation.[1]

-

Temperature: Low temperatures enhance the solubility of precursor gases like SO₂ and formaldehyde, which can lead to higher rates of HMS formation despite a decrease in the reaction rate constant itself.[2][6]

-

Precursor Concentrations: The abundance of gaseous SO₂ and formaldehyde directly influences the potential for HMS production.[2]

-

Ionic Strength: The ionic strength of the aerosol aqueous phase can also impact HMS formation rates, with some studies suggesting that lower ionic strengths in marine aerosols can lead to more pronounced enhancements in its formation.[5]

Once formed, HMS is relatively stable, particularly against oxidation by common atmospheric oxidants like ozone (O₃) and hydrogen peroxide (H₂O₂).[6]

Quantitative Data on HMS in Aerosols

The concentration of hydroxymethanesulfonate in aerosols can vary significantly depending on the geographical location and meteorological conditions. Recent studies have provided valuable quantitative data from different environments.

| Location | Environment | PM₂.₅ HMS Concentration (µg/m³) | Contribution to PM₂.₅ Sulfur | Contribution to PM₂.₅ Mass | Precursor Concentrations | Other Relevant Data |

| Fairbanks, Alaska | Subarctic urban | Up to 18.5 (peak)[5]; Measurement detection limit: 0.15[1][2] | 26-41% during pollution episodes[2][3] | 2.8-6.8% during pollution episodes[2][3] | SO₂ and HCHO are key precursors.[2] | High concentrations observed at temperatures as low as -35°C.[1][2] |

| Nanjing, China | Urban | 0.30 ± 0.10[5][7] | - | - | SO₂: 2.2 ± 0.7 ppb; HCHO: 5.4 ± 1.1 ppb (during haze events).[5] | Aerosol pH range: 3.2 to 5.8.[5] |

| Yellow Sea and Bohai Sea | Marine | 0.05 ± 0.01[5][7] | Molar ratio to sulfate: 3.0 ± 1.1%[5] | - | SO₂: 0.82 ± 0.47 ppb.[5] | Lower ionic strengths observed compared to continental aerosols.[5] |

| Beijing, China | Urban | Peak daily average: 18.5[5] | Can account for up to one-third of unexplained sulfate in models.[8] | 2-3% of PM₂.₅ mass.[2] | High concentrations of SO₂ and HCHO during winter haze.[8] | Favorable conditions: moderate pH (4-5), high aerosol water content.[6][8] |

Experimental Protocols for HMS Analysis

Accurate quantification of HMS in aerosols is challenging due to potential interferences from other sulfur species, particularly sulfate.[9] Several analytical techniques have been developed and optimized for this purpose.

Ion Chromatography (IC)

Ion chromatography is a widely used and effective method for the separation and quantification of HMS.[9][10]

Methodology:

-

Aerosol Collection: Ambient aerosol samples are collected on filters.

-

Extraction: The collected particulate matter is extracted into an aqueous solution. Some methods use dilute nitric acid for extraction, which helps to oxidize and remove interference from sulfite while keeping HMS stable.[6]

-

Separation: The extract is injected into an ion chromatograph. An anion-exchange column (e.g., AG22–AS22 column pair) is used to separate HMS from sulfate and other anions.[10]

-

Elution: A suitable eluent, often a potassium hydroxide (KOH) gradient, is used. It is crucial to control the eluent pH, as high pH (≥12) can convert HMS to sulfate within the column, leading to inaccurate measurements.[1][2]

-

Detection: A conductivity detector is typically used to quantify the separated ions.

Mass Spectrometry (MS)

Mass spectrometry techniques, including Aerosol Mass Spectrometry (AMS) and offline Electrospray Ionization Mass Spectrometry (ESI-MS), are also employed for HMS detection.

Aerosol Mass Spectrometry (AMS):

-

Online Analysis: AMS allows for real-time, in-situ analysis of aerosol composition.

-

Ionization and Fragmentation: Aerosol particles are vaporized and ionized. The resulting ions are then fragmented.

-

Detection Challenges: A significant challenge with AMS is that many of the fragment ions of HMS (e.g., SO₃⁻, HSO₃⁻) are also common fragments of other sulfur-containing species, making unique identification difficult.[1][10] Differences in fragmentation patterns compared to pure ammonium sulfate can sometimes be used to infer the presence of HMS.[9][10]

Single-Particle Mass Spectrometry (SPMS):

-

Individual Particle Analysis: Techniques like Aerosol Time-of-Flight Mass Spectrometry (ATOFMS) allow for the analysis of individual aerosol particles.

-

Molecular Ion Detection: HMS can be identified in individual particles by the presence of its molecular ion at m/z -111 (HOCH₂SO₃⁻).[11]

Visualizing HMS Chemistry and Analysis

The following diagrams illustrate the key pathways and workflows related to hydroxymethanesulfonate in aerosols.

Caption: Formation pathway of hydroxymethanesulfonate in the aqueous phase of aerosols.

Caption: Experimental workflow for the analysis of HMS in aerosols using Ion Chromatography.

Conclusion and Future Directions

Hydroxymethanesulfonate is a significant and previously underappreciated component of atmospheric sulfur chemistry, particularly in polluted winter environments. Its formation in the aerosol aqueous phase provides a pathway for the incorporation of sulfur dioxide into particulate matter without the need for oxidation.[9] The data clearly indicate that in certain regions, HMS can be a major contributor to PM₂.₅ mass and sulfur content, with implications for air quality and climate models.

Future research should focus on further refining analytical techniques to improve the accuracy and ease of HMS quantification, especially in complex aerosol matrices. More widespread measurements across different geographical and meteorological regimes are needed to better constrain the global budget of HMS. Additionally, incorporating detailed HMS chemistry into atmospheric models is crucial for improving predictions of aerosol formation and its associated impacts on human health and the environment. The role of HMS in subsequent atmospheric reactions and its ultimate fate also warrant further investigation. For professionals in drug development, understanding the composition of particulate matter, including species like HMS, is relevant for assessing the respiratory effects of inhaled pollutants.

References

- 1. Source and Chemistry of Hydroxymethanesulfonate (HMS) in Fairbanks, Alaska - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Source and Chemistry of Hydroxymethanesulfonate (HMS) in Fairbanks, Alaska - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hydroxymethanesulphonate (HMS) Explaination |ForumIAS [forumias.com]

- 5. ACP - Hydroxymethanesulfonate (HMS) formation in urban and marine atmospheres: role of aerosol ionic strength [acp.copernicus.org]

- 6. ACP - Contribution of hydroxymethanesulfonate (HMS) to severe winter haze in the North China Plain [acp.copernicus.org]

- 7. researchgate.net [researchgate.net]

- 8. ACP - Possible heterogeneous chemistry of hydroxymethanesulfonate (HMS) in northern China winter haze [acp.copernicus.org]

- 9. Measurement techniques for identifying and quantifying hydroxymethanesulfonate (HMS) in an aqueous matrix and particulate matter using aerosol mass spectrometry and ion chromatography [dspace.mit.edu]

- 10. AMT - Measurement techniques for identifying and quantifying hydroxymethanesulfonate (HMS) in an aqueous matrix and particulate matter using aerosol mass spectrometry and ion chromatography [amt.copernicus.org]

- 11. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Formation of Hydroxymethanesulfonic Acid (HMSA) from Formaldehyde and Sulfur Dioxide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the formation of hydroxymethanesulfonic acid (HMSA), an adduct of formaldehyde and sulfur dioxide. HMSA is a significant organosulfur compound, particularly relevant in atmospheric chemistry where it acts as a reservoir for sulfur(IV) (S(IV)), contributing to particulate matter. This document details the core reaction mechanism, kinetics, and thermodynamics of HMSA formation. It presents quantitative data in structured tables, outlines detailed experimental protocols for kinetic analysis and quantification, and uses visualizations to illustrate key processes. The guide is intended to be a thorough resource for professionals requiring an in-depth understanding of this important chemical transformation.

Introduction

This compound (HOCH₂SO₃H), and its corresponding anion hydroxymethanesulfonate (HMS), is formed through the aqueous-phase reaction of dissolved sulfur dioxide (SO₂) and formaldehyde (HCHO).[1] This reaction is of particular interest in atmospheric science, as it provides a non-oxidative pathway for the incorporation of gaseous SO₂ into aqueous aerosols, such as fog and cloud droplets.[2][3] The formation of HMS can sequester S(IV), stabilizing it against oxidation and contributing significantly to the sulfur content of particulate matter, especially during pollution events in cold and humid conditions.[1][3] Understanding the mechanisms, kinetics, and factors controlling this reaction is crucial for accurately modeling atmospheric sulfur chemistry and its impact on air quality and climate.

Core Reaction Mechanism

The formation of HMSA in an aqueous solution is a multi-step process involving several equilibria followed by nucleophilic addition.

Aqueous Phase Equilibria:

-

Formaldehyde Hydration: In water, formaldehyde exists predominantly as its hydrate, methylene glycol (CH₂(OH)₂).[4] The unhydrated, carbonyl form (CH₂O) is the reactive species.

-

CH₂(OH)₂ ⇌ CH₂O + H₂O

-

-

Sulfur Dioxide Dissolution and Dissociation: Gaseous SO₂ dissolves to form aqueous SO₂ (often represented as sulfurous acid, H₂SO₃), which then dissociates in two steps to form bisulfite (HSO₃⁻) and sulfite (SO₃²⁻).

-

SO₂(g) + H₂O ⇌ SO₂·H₂O

-

SO₂·H₂O ⇌ H⁺ + HSO₃⁻

-

HSO₃⁻ ⇌ H⁺ + SO₃²⁻

-

Nucleophilic Addition Pathways: The core of the reaction involves the nucleophilic attack of the S(IV) anions (bisulfite and sulfite) on the electrophilic carbonyl carbon of formaldehyde. Two parallel pathways contribute to the formation of HMSA.[2][4]

-

Bisulfite Pathway (slower): HSO₃⁻ + CH₂O → HOCH₂SO₃⁻

-

Sulfite Pathway (faster): SO₃²⁻ + CH₂O → ⁻OCH₂SO₃⁻, which is then rapidly protonated: ⁻OCH₂SO₃⁻ + H⁺ → HOCH₂SO₃⁻

The reaction involving the sulfite ion is kinetically favored, with a forward rate constant approximately five orders of magnitude greater than that for the bisulfite pathway.[1][3] Consequently, the overall rate of HMSA formation is highly dependent on the concentration of sulfite, which is governed by the pH of the solution.[1][3] Under neutral pH conditions, the dehydration of methylene glycol can become the rate-limiting step, whereas under acidic conditions, the nucleophilic addition is typically rate-limiting.[2][4]

Kinetics and Thermodynamics

A spectrophotometric kinetic study of the reaction was conducted over a pH range of 0.0 to 3.5.[4] The reaction is first-order with respect to the total S(IV) concentration and the total formaldehyde concentration.[2] The experimentally verified kinetic expression is:

-d[S(IV)]/dt = {(k₁α₁ + k₂α₂)K_d / (K_d + 1)} [S(IV)] [CH₂O]_t

where:

-

[S(IV)] = Total concentration of dissolved sulfur species ([SO₂·H₂O] + [HSO₃⁻] + [SO₃²⁻])

-

[CH₂O]_t = Total concentration of formaldehyde ([CH₂(OH)₂] + [CH₂O])

-

k₁ and k₂ are the forward rate constants for the bisulfite and sulfite pathways, respectively.

-

α₁ and α₂ are the fractions of S(IV) present as HSO₃⁻ and SO₃²⁻, respectively.

-

K_d is the dehydration equilibrium constant for methylene glycol.

Quantitative kinetic and thermodynamic data provide insight into the reaction rates and equilibria under specific conditions.

Table 1: Kinetic and Thermodynamic Parameters for HMSA Formation at 25 °C [4]

| Parameter | Description | Value |

|---|---|---|

| Rate Constants (µ = 1.0 M) | ||

| k₁ | Rate constant for HSO₃⁻ pathway | (7.90 ± 0.32) x 10² M⁻¹s⁻¹ |

| k₂ | Rate constant for SO₃²⁻ pathway | (2.48 ± 0.05) x 10⁷ M⁻¹s⁻¹ |

| Activation Parameters | ||

| ΔH₁* | Enthalpy of activation (HSO₃⁻) | (24.9 ± 0.8) kJ mol⁻¹ |

| ΔS₁* | Entropy of activation (HSO₃⁻) | (-108.0 ± 2.6) J mol⁻¹K⁻¹ |

| ΔH₂* | Enthalpy of activation (SO₃²⁻) | (20.4 ± 0.5) kJ mol⁻¹ |

| ΔS₂* | Entropy of activation (SO₃²⁻) | (-31.7 ± 1.6) J mol⁻¹K⁻¹ |

| Equilibrium Constants | ||

| K_d | Methylene glycol dehydration | 5.50 x 10⁻⁴ |

| Kₐ₁ | First dissociation of SO₂·H₂O | 1.45 x 10⁻² M |

| Kₐ₂ | Second dissociation of SO₂·H₂O | 6.31 x 10⁻⁸ M |

Factors Influencing HMSA Formation

Several environmental and chemical factors significantly affect the rate and extent of HMSA formation.

-

pH: This is the most critical factor. The distribution of S(IV) species is highly pH-dependent; the more reactive sulfite (SO₃²⁻) is favored at higher pH, while the less reactive bisulfite (HSO₃⁻) dominates in acidic conditions.[1] Favorable HMS formation is often observed in moderately acidic conditions (pH 4-6).[1][3] However, the dehydration of methylene glycol to the reactive formaldehyde is subject to specific acid catalysis, complicating the overall pH dependence.[2][4]

-

Temperature: Lower temperatures greatly enhance the solubility of both SO₂ and HCHO in water.[1][3] This increases the aqueous concentration of the precursors, which can lead to a dramatic increase in the HMSA production rate, making it a particularly important process in cold environments.[3][5]

-

Aqueous Medium: The presence of a liquid water phase, as in clouds, fog, or aerosol water, is essential for the reaction to occur.[1] Higher liquid water content facilitates the dissolution of gaseous precursors, accelerating HMSA formation.[3]

-

Concentration of Precursors: The rate of formation is dependent on the available concentrations of dissolved formaldehyde and S(IV).[5]

Table 2: Effect of Temperature on Henry's Law Constants of Precursors [3]

| Compound | Temperature | Henry's Law Constant (M/atm) |

|---|---|---|

| SO₂ | 273 K (0 °C) | 780 |

| 235 K (-38 °C) | 1.6 x 10⁴ | |

| HCHO | 273 K (0 °C) | 1.8 x 10⁵ |

| | 235 K (-38 °C) | 7.8 x 10⁷ |

Experimental Protocols

Kinetic Analysis via Spectrophotometry

This protocol is based on the methodology used to determine the kinetic parameters of HMSA formation.[2][4]

-

Objective: To determine the rate constants of the reaction between S(IV) and formaldehyde by monitoring the change in S(IV) concentration over time.

-

Materials: Sodium sulfite (or SO₂ gas), formaldehyde solution, standardized hydrochloric acid (HCl), sodium hydroxide (NaOH), and a suitable buffer system.

-

Instrumentation: A stopped-flow or standard UV-Vis spectrophotometer with a temperature-controlled cuvette holder.

-

Procedure:

-

Solution Preparation: Prepare stock solutions of formaldehyde and S(IV) (from sodium sulfite). The S(IV) solution should be freshly prepared to minimize oxidation.

-

Condition Setting: In a reaction vessel, establish the desired pH (e.g., between 0.0 and 3.5) using standardized HCl and maintain a constant ionic strength (e.g., 1.0 M with NaCl) and temperature (e.g., 25 °C).[2]

-

Reaction Initiation: Initiate the reaction by rapidly mixing the formaldehyde and S(IV) solutions. Typical concentrations can range from 0.25 to 10 mM for S(IV) and 0.08 to 250 mM for formaldehyde.[2]

-

Data Acquisition: Immediately begin monitoring the absorbance at a wavelength characteristic of one of the S(IV) species (e.g., 280 nm for HSO₃⁻).

-

Data Analysis: The change in absorbance over time is used to calculate the change in S(IV) concentration. Plotting the appropriate function of concentration versus time allows for the determination of the observed rate constant (k_obs). By varying the initial concentrations and pH, the individual rate constants (k₁ and k₂) can be elucidated from the overall rate law.

-

Quantification of HMSA via Ion Chromatography (IC)

This protocol describes a common method for measuring HMSA concentrations in environmental aqueous samples.[1][3]

-

Objective: To separate and quantify HMSA in a complex aqueous matrix.

-

Instrumentation: Ion chromatograph (IC) system equipped with an anion-exchange column (e.g., Metrosep A Supp-5) and a conductivity detector.[1][3]

-

Procedure:

-

Sample Collection & Preparation: Collect aqueous samples (e.g., aerosol water using a Particle-Into-Liquid Sampler, PILS).[3] Samples may require filtration to remove insoluble material.

-

Eluent Preparation: Prepare the mobile phase, typically a carbonate/bicarbonate buffer (e.g., 1.0 mM NaHCO₃ and 3.2 mM Na₂CO₃).[1][3] Note: High pH eluents (pH > 10) can cause on-column decomposition of HMSA to sulfite and formaldehyde, potentially leading to inaccurate quantification.[1]

-

Calibration: Prepare a series of external standards of known HMSA concentration in deionized water or a matrix matching the sample. Generate a calibration curve by plotting peak area against concentration.

-

Sample Analysis: Inject a known volume of the sample into the IC system. The components are separated based on their affinity for the anion-exchange column.

-

Detection and Quantification: The conductivity detector measures the signal as each anion elutes. Identify the HMSA peak by comparing its retention time to that of the standards. Quantify the concentration using the calibration curve. Retention time for HMSA is typically around 15-16 minutes on relevant columns.[3][6]

-

Summary and Outlook

The formation of this compound from formaldehyde and sulfur dioxide is a fundamentally important process in aqueous-phase chemistry. The reaction proceeds via two parallel nucleophilic addition pathways, with the sulfite pathway being significantly faster than the bisulfite pathway. Consequently, the reaction kinetics are highly sensitive to pH, temperature, and the concentrations of the precursors.

For researchers and scientists, a detailed understanding of this chemistry is vital for interpreting atmospheric data and improving chemical transport models. Challenges in the field include the accurate quantification of HMSA in complex environmental matrices, where it can be mistaken for or interfere with sulfate analysis, and further investigation into its formation in highly concentrated aerosol liquid water.[1][3][6] For drug development professionals, understanding the reactivity of bisulfite and formaldehyde can be relevant to formulation stability, particularly if these or similar reactive species are present as excipients or impurities. Future research will likely focus on the role of catalysts, the impact of complex organic matrices on reaction rates, and the ultimate fate of HMSA in the environment.

References

- 1. Source and Chemistry of Hydroxymethanesulfonate (HMS) in Fairbanks, Alaska - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Kinetics and mechanism of the formation of this compound at low pH [authors.library.caltech.edu]

- 5. Hydroxymethanesulfonate and Sulfur(IV) in Fairbanks Winter During the ALPACA Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

preliminary investigations of hydroxymethanesulfonate adducts

An In-depth Technical Guide on Hydroxymethanesulfonate Adducts

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydroxymethanesulfonate (HMS), the adduct formed from the reaction of formaldehyde and bisulfite, is a significant organosulfur species with implications spanning atmospheric chemistry to potential considerations in biological systems. Initially identified in atmospheric aerosols, its formation and stability are governed by a complex interplay of environmental factors including pH, temperature, and the presence of liquid water. While the direct biological role of HMS adducts is an emerging area of study, the principles of their formation from a reactive aldehyde like formaldehyde are highly relevant to the fields of toxicology and drug development, where adduct formation is a key mechanism of action and toxicity. This guide provides a comprehensive overview of the core chemistry, analytical methodologies, and potential biological significance of hydroxymethanesulfonate adducts.

Core Chemistry: Formation and Stability of HMS Adducts

Hydroxymethanesulfonate (HOCH₂SO₃⁻) is primarily formed through the aqueous-phase reaction between dissolved sulfur dioxide (SO₂) and formaldehyde (HCHO).[1][2] This process is a critical pathway for the transformation of atmospheric SO₂.[1]

1.1 Reaction Pathway

The formation of HMS involves the nucleophilic addition of a sulfur(IV) species to the carbonyl carbon of formaldehyde. The key steps are:

-

Gas Dissolution: Gaseous precursors, SO₂ and HCHO, dissolve into an aqueous medium such as cloud droplets, fog, or aerosol liquid water.[1][2]

-

S(IV) Equilibria: Dissolved SO₂ forms sulfurous acid (H₂SO₃), which then dissociates to form bisulfite (HSO₃⁻) and sulfite (SO₃²⁻) ions, depending on the pH of the solution.

-

Adduct Formation: Aqueous formaldehyde reacts with bisulfite and sulfite to form the hydroxymethanesulfonate adduct.[1]

The reactions are as follows:

-

HSO₃⁻ + HCHO(aq) ⇌ HOCH₂SO₃⁻

-

SO₃²⁻ + HCHO(aq) + H₂O ⇌ HOCH₂SO₃⁻ + OH⁻

The forward reaction rate constant for the reaction involving sulfite (SO₃²⁻) is approximately five orders of magnitude faster than the reaction with bisulfite (HSO₃⁻), making it the primary formation pathway.[3][4]

1.2 Factors Influencing Formation and Stability

The rate of HMS formation and its subsequent stability are highly sensitive to several environmental and chemical parameters.

-

pH: The concentration of sulfite is highly dependent on pH, making HMS formation very sensitive to the acidity of the aqueous solution. Favorable formation occurs in moderately acidic conditions (pH 4–6).[1][4]

-

Temperature: Lower temperatures significantly enhance the solubility of both SO₂ and HCHO.[3] A decrease in temperature from 273 K to 235 K can increase the solubility of these precursors by 2-3 orders of magnitude, leading to a potential increase in the HMS production rate of 5-6 orders of magnitude.[3]

-

Liquid Water Content (LWC): Elevated relative humidity and LWC facilitate the dissolution of the gaseous precursors, thereby accelerating the aqueous-phase formation of HMS.[1]

-

Ionic Strength (IS): The effect of ionic strength is complex. Elevated ionic strength can increase the rate constants for HMS formation but can also hinder the solubility and dissociation of SO₂.[1][5] The net effect is that HMS formation enhancement peaks at a moderate ionic strength (around 4 mol kg⁻¹) before declining.[5][6]

-

Stability: HMS can be unstable over time in collected samples. Studies have shown that HMS in filter samples can decompose during storage, highlighting the need for timely analysis after collection.[7]

Biological Significance and Implications in Drug Development

While much of the research on HMS is rooted in atmospheric science, the underlying chemistry of adduct formation is a cornerstone of toxicology and pharmacology. The formation of covalent adducts between reactive molecules and biological macromolecules like DNA and proteins is a critical event in mediating both the therapeutic effects and toxicities of various compounds.[8][9]

Formaldehyde, a precursor to HMS, is a well-established carcinogen that exerts its toxicity by forming adducts with DNA and proteins.[10] The metabolism of compounds like methanol can produce formaldehyde endogenously, leading to the formation of hydroxymethyl DNA adducts.[10]

In drug development, the formation of reactive metabolites that can form adducts is a major safety concern, often associated with drug-induced liver injury and other toxicities.[11] Screening for the potential of drug candidates to form such adducts, for example with the thiol-containing peptide glutathione, is a standard practice in preclinical safety assessment.[11] Although direct studies on the pharmacological or toxicological effects of HMS itself are limited, its nature as a formaldehyde adduct warrants consideration. The field of "adductomics" aims to identify and quantify such adducts to serve as biomarkers of exposure and disease.[12]

Data on Hydroxymethanesulfonate

Quantitative data from environmental studies provide context for the conditions under which HMS is formed and its prevalence.

Table 1: Observed Environmental Concentrations of Hydroxymethanesulfonate (HMS)

| Location | Average/Peak Concentration (µg/m³) | Associated Conditions | Reference(s) |

|---|---|---|---|

| Nanjing, China (Winter) | 0.30 ± 0.10 (average) | Haze events, high humidity | [1][6] |

| Yellow/Bohai Sea | 0.05 ± 0.01 (average) | High humidity (avg. 83%) | [1] |

| Beijing, China (Winter Haze) | 4 - 7 (average); 18.5 (peak) | Severe haze, high PM₂.₅ | [3][4] |

| Fairbanks, Alaska (Winter) | Up to 5 during pollution events | Exceptionally low temperatures (-35°C) | [3][4] |

| Shijiazhuang, China | Up to 7.6 | Freshly analyzed samples | [7] |

| Singapore | ~0.6 | Samples analyzed after 9-18 months |[7] |

Table 2: Key Kinetic and Thermodynamic Parameters for HMS Formation

| Parameter | Description | Value/Observation | Reference(s) |

|---|---|---|---|

| Formation Pathway | Primary reaction pathway in aqueous phase | Reaction of HCHO with sulfite (SO₃²⁻) is ~10⁵ times faster than with bisulfite (HSO₃⁻). | [3][4] |

| pH Dependence | Optimal pH range for formation | Favorable in moderately acidic conditions (pH 4-6). | [1][4] |

| Temperature Effect | Impact of temperature on precursor solubility | Solubility of SO₂ and HCHO increases by 2-3 orders of magnitude from 273 K to 235 K. | [3] |

| Ionic Strength Effect | Enhancement Factor (EF) on formation rate | EF peaks at an ionic strength of ~4 mol kg⁻¹ and then declines. |[5][6] |

Experimental Protocols

Accurate detection and quantification of HMS are challenging due to its potential instability and interference from other sulfur species, particularly sulfate.

4.1 Quantification by Ion Chromatography (IC)

IC is a widely used technique for HMS analysis.[3][13]

-

Principle: Samples are injected into an IC system where components are separated based on their affinity for the ion-exchange column. HMS is identified by its characteristic retention time.

-

Methodology:

-

Sample Collection: Aerosols are typically collected on filters.

-

Extraction: Water-soluble components are extracted from the filter, usually in deionized water.

-

Analysis: The extract is injected into an IC system (e.g., a Dionex or Metrohm instrument) equipped with an anion-exchange column.[1][4]

-

Detection: A conductivity detector is commonly used.

-

Standard Preparation: Calibration standards are prepared gravimetrically from a solid formaldehyde-sodium bisulfite adduct (commercially available).[3][4]

-

-

Challenges and Solutions:

-

Sulfate Interference: The HMS peak can overlap with the much larger sulfate peak, complicating quantification.[3][4]

-

On-Column Conversion: High pH eluents (e.g., KOH) can cause HMS to decompose to sulfite and formaldehyde, with the sulfite being rapidly oxidized to sulfate within the column. This leads to an underestimation of HMS and an overestimation of sulfate.[3][4]

-

Improved Methods: An improved IC method providing efficient separation of HMS and sulfate has been developed.[14] Some protocols pretreat the sample with hydrogen peroxide (H₂O₂), which oxidizes free S(IV) species but leaves the more resistant HMS intact, allowing for its specific quantification.[1][6][15]

-

4.2 Analysis by Mass Spectrometry (MS)

MS offers high sensitivity and specificity for identifying HMS.

-

Principle: MS measures the mass-to-charge ratio (m/z) of ions. HMS can be identified by its molecular ion and characteristic fragment ions.

-

Methodology:

-

Aerosol Mass Spectrometry (AMS): Real-time analysis of aerosol composition. Differences in fragmentation patterns can help distinguish HMS from ammonium sulfate, but quantification in complex ambient mixtures is challenging due to overlapping fragments.[13][14]

-

Electrospray Ionization (ESI-MS): A soft ionization technique coupled with a mass analyzer. It has been used to identify HMS with the following characteristic ions[13]:

-

m/z 111: [HOCH₂SO₃]⁻

-

m/z 81: [HSO₃]⁻ (fragment ion)

-

m/z 80: [SO₃]⁻ (fragment ion)

-

-

-

Challenges: MS peaks for HMS are often shared with sulfate or common organic species, making it difficult to find unique fragments for unambiguous quantification in complex matrices.[3][16]

4.3 Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation and has been used to identify HMS.[3][4]

-

Principle: NMR detects the magnetic properties of atomic nuclei. The chemical environment of the protons in HMS gives a characteristic signal.

-

Methodology: A ¹H NMR spectrum of the formaldehyde-bisulfite adduct has been used for identification.[] This technique is particularly useful for confirming the structure in standard preparations or in less complex sample matrices.

Visualized Workflows and Pathways

Diagrams generated using Graphviz DOT language illustrate key processes related to HMS adducts.

Caption: Aqueous-phase formation pathway of hydroxymethanesulfonate (HMS) from gaseous precursors.

Caption: Generalized experimental workflow for the quantification of HMS in aerosol samples.

Caption: Logical relationships between environmental drivers affecting the HMS formation rate.

References

- 1. ACP - Hydroxymethanesulfonate (HMS) formation in urban and marine atmospheres: role of aerosol ionic strength [acp.copernicus.org]

- 2. pnas.org [pnas.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Source and Chemistry of Hydroxymethanesulfonate (HMS) in Fairbanks, Alaska - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Global Importance of Hydroxymethanesulfonate in Ambient Particulate Matter: Implications for Air Quality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Formation of hydroxymethyl DNA adducts in rats orally exposed to stable isotope labeled methanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro screening of 50 highly prescribed drugs for thiol adduct formation--comparison of potential for drug-induced toxicity and extent of adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. AMT - Measurement techniques for identifying and quantifying hydroxymethanesulfonate (HMS) in an aqueous matrix and particulate matter using aerosol mass spectrometry and ion chromatography [amt.copernicus.org]

- 14. Measurement techniques for identifying and quantifying hydroxymethanesulfonate (HMS) in an aqueous matrix and particulate matter using aerosol mass spectrometry and ion chromatography [dspace.mit.edu]

- 15. Hydroxymethanesulfonate and Sulfur(IV) in Fairbanks Winter During the ALPACA Study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ntrs.nasa.gov [ntrs.nasa.gov]

An In-Depth Technical Guide to Hydroxymethanesulfonic Acid Sodium Salt: Properties, Solubility, and Applications in Research and Development

Introduction

Hydroxymethanesulfonic acid sodium salt, also known as sodium hydroxymethanesulfonate and formaldehyde sodium bisulfite, is an organic sulfonate salt with a diverse range of applications across various industries.[1][2] It is a white, crystalline, and hygroscopic solid that is characterized by its high water solubility.[2] This technical guide provides a comprehensive overview of the physicochemical properties, solubility profile, and key uses of this compound sodium salt, with a particular focus on its applications for researchers, scientists, and professionals in drug development. While it shares nomenclature similarities with sodium hydroxymethanesulfinate, it is crucial to distinguish between the two, as their chemical properties and applications differ. This document will focus exclusively on the sulfonate salt (CAS Number: 870-72-4).

Physicochemical Properties

This compound sodium salt is a stable compound with properties that make it a versatile reagent and additive.[2] Its key physical and chemical characteristics are summarized below.

| Property | Value | Reference |

| CAS Number | 870-72-4 | [2] |

| Molecular Formula | CH₃NaO₄S | [2] |

| Molecular Weight | 134.09 g/mol | [2] |

| Appearance | White crystalline solid/powder | [2] |

| Melting Point | ~200 °C (decomposes) | [3] |

| Synonyms | Sodium hydroxymethanesulfonate, Formaldehyde sodium bisulfite, Sodium formaldehyde sulfite | [1][2] |

Solubility Profile

A key attribute of this compound sodium salt is its distinct solubility profile, characterized by high aqueous solubility and limited solubility in most organic solvents. This makes it particularly suitable for aqueous-based systems and formulations.

| Solvent | Solubility | Reference |

| Water | Freely soluble; 800 g/L (at 20 °C) | [3] |

| Alcohol | Slightly soluble | |

| Methanol | Slightly soluble (when heated) | [3] |

| Benzene | Slightly soluble | |

| Chloroform | Slightly soluble | |

| Diethyl Ether | Slightly soluble |

Applications and Uses

The compound's chemical nature lends it to a wide array of uses, from large-scale industrial processes to specialized applications in pharmaceutical research.

Industrial Applications

In industrial settings, this compound sodium salt is valued for its reactive properties.

-

Reducing Agent : It is employed as a reducing agent in the bleaching of textiles, paper pulp, and soaps.[4]

-

Oxygen Scavenger : It effectively removes dissolved oxygen in applications like boiler feedwater treatment.[4]

-

Dye Synthesis : It serves as an intermediate in the synthesis of various dyes.[1]

-

Polymerization : It can be used as a redox initiator for emulsion polymerization.

-

Cosmetics : It is found in some cosmetic products, such as hair dye removers.

Applications in Research and Pharmaceutical Development

For scientists and drug development professionals, sulfonate salts are a critical tool for optimizing the properties of Active Pharmaceutical Ingredients (APIs).[5][6] this compound sodium salt serves as a valuable excipient and reagent in this context.

-

Stabilizer and Acidulant : It functions as an effective stabilizer and acidulant in various pharmaceutical formulations.[1]

-

Solubility and Bioavailability Enhancement : It can be used to improve the solubility and, consequently, the bioavailability of active ingredients.[1]

-

Biochemical Assay Component : Its stability makes it a useful stabilizer in a variety of biochemical assays.[2]

-

Reagent in Organic Synthesis : It is utilized as a reagent in specialized organic synthesis pathways.[2]

The use of sulfonate salts, including sodium hydroxymethanesulfonate, is a well-established strategy in drug development to enhance the physicochemical properties of an API.[7] This approach is critical for transforming a promising chemical entity into a viable drug product.

Role of Sodium Hydroxymethanesulfonate in API Formulation.

Experimental Protocols and Workflows

While specific experimental protocols are highly application-dependent, a general workflow can be described for evaluating this compound sodium salt as a stabilizing excipient in a liquid drug formulation. This process involves systematic screening and analysis to confirm its suitability and determine the optimal concentration.

Workflow for Excipient Screening

-

Baseline Formulation : Prepare the API in the primary solvent system without any stabilizing agents.

-

Excipient Addition : Create a series of formulations by adding this compound sodium salt at varying concentrations (e.g., 0.1%, 0.5%, 1.0% w/v).

-

Stress Testing : Subject all formulations (including the baseline) to accelerated stability conditions. This typically involves elevated temperatures (e.g., 40°C, 60°C) and exposure to light (photostability testing).

-

Analytical Assessment : At specified time points (e.g., 0, 1, 2, 4 weeks), samples are analyzed using stability-indicating methods, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining API and detect the formation of degradation products.

-

Data Analysis : Compare the degradation rates of the API in the stabilized formulations against the baseline. The formulation showing the least degradation and fewest impurities is identified as the lead candidate.

-

Optimization : Further fine-tune the concentration of the salt to achieve maximum stability with the minimum amount of excipient.

Workflow for Screening as a Stabilizing Excipient.

Safety and Handling

This compound sodium salt is generally considered to have low toxicity, but proper safety precautions are necessary during handling.[2]

-

Hazards : It is known to cause skin irritation and serious eye irritation.[8] It may also cause respiratory irritation upon inhalation of dust.[8]

-

Personal Protective Equipment (PPE) : When handling the solid, wear protective gloves, safety goggles, and appropriate respiratory protection to avoid dust inhalation.[9][10]

-

First Aid : In case of skin contact, wash the area with plenty of water.[10] If eye contact occurs, rinse cautiously with water for several minutes.[8] If inhaled, move to fresh air.[8]

-

Environmental : There is currently no available data on its toxicity to aquatic life or its persistence and degradability in the environment.[9] Disposal should be carried out through a licensed chemical destruction plant.[9]

This compound sodium salt is a highly versatile compound with significant utility in both industrial and research settings. Its high water solubility, stabilizing properties, and utility as a chemical reagent make it particularly valuable for scientists in the field of drug development. By serving as an excipient to enhance the solubility and stability of APIs, it plays a crucial role in the formulation of effective and stable pharmaceutical products. Proper handling and an understanding of its chemical properties are essential for leveraging its full potential in scientific and industrial applications.

References

- 1. Hydroxy Methanesulfonic Acid Sodium Salt | 870-72-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 2. CAS 870-72-4: Sodium hydroxymethanesulfonate | CymitQuimica [cymitquimica.com]

- 3. chembk.com [chembk.com]

- 4. rongdachemical.com [rongdachemical.com]

- 5. The utility of sulfonate salts in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] The utility of sulfonate salts in drug development. | Semantic Scholar [semanticscholar.org]

- 7. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

Understanding the Hygroscopic Properties of Hydroxymethanesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxymethanesulfonate (HMS), an organosulfur compound formed from the atmospheric reaction of sulfur dioxide and formaldehyde, is increasingly recognized for its significant contribution to fine particulate matter (PM2.5), particularly in polluted environments.[1] Its high polarity suggests substantial hygroscopicity, influencing aerosol water content, atmospheric chemistry, and climate. This technical guide provides a comprehensive overview of the current understanding of the hygroscopic properties of HMS, including its formation, methods for characterization, and available quantitative data. While direct experimental data on HMS remains limited, this guide synthesizes information from related compounds and theoretical assumptions to provide a robust framework for researchers. The relevance of HMS appears to be concentrated in atmospheric sciences, with no current literature suggesting a direct role in drug development.

Introduction to Hydroxymethanesulfonate (HMS)

Hydroxymethanesulfonate is a key organosulfur species that forms in the aqueous phase of atmospheric aerosols.[2] Its presence is a significant factor in the composition and reactivity of atmospheric particulate matter, especially during haze events in regions with high concentrations of its precursors, sulfur dioxide (SO₂) and formaldehyde (HCHO).[2] The formation of HMS is particularly favored under conditions of low temperatures and high relative humidity, which enhance the dissolution of its gaseous precursors into the aerosol liquid water.[3]

The hygroscopic nature of HMS is of critical importance as it dictates the amount of water associated with aerosol particles. This, in turn, affects particle size, mass, and optical properties, with direct implications for visibility, cloud formation, and the Earth's radiative balance. While HMS has been identified as a "highly hygroscopic organic species", direct and detailed experimental characterization of its water uptake behavior is still an emerging area of research.

Formation Pathway of Hydroxymethanesulfonate

The formation of hydroxymethanesulfonate in atmospheric aerosols is a well-established aqueous-phase reaction. The process begins with the dissolution of gaseous sulfur dioxide (SO₂) and formaldehyde (HCHO) into the liquid water present in aerosols. In the aqueous phase, SO₂ exists in equilibrium with bisulfite (HSO₃⁻) and sulfite (SO₃²⁻) ions. Both of these S(IV) species can react with hydrated formaldehyde (methanediol) to form HMS. The reaction is reversible and its equilibrium is dependent on factors such as pH and temperature.

The following diagram illustrates the key steps in the formation of HMS in an atmospheric aerosol particle.

Caption: Formation pathway of hydroxymethanesulfonate in atmospheric aerosols.

Quantitative Data on Hygroscopic Properties

Direct experimental data on the hygroscopic properties of pure hydroxymethanesulfonate, such as its deliquescence relative humidity (DRH) or a full hygroscopic growth curve, are not yet available in the peer-reviewed literature. However, its hygroscopicity has been inferred and modeled based on its chemical structure and its contribution to aerosol water content.

Hygroscopicity Parameter (κ-Köhler Theory)

The hygroscopicity of a substance can be described by a single parameter, kappa (κ), within the framework of κ-Köhler theory. The κ value represents the ability of a particle to take up water and act as a cloud condensation nucleus (CCN). A κ value of 0 corresponds to a non-hygroscopic substance, while highly hygroscopic species like sodium chloride have κ values greater than 1. For organic compounds, κ values typically range from 0.01 to 0.5.[4]

In atmospheric models, a κ value for HMS (κHMS) has been assumed to be 0.60 , which is comparable to that of ammonium sulfate, a well-known hygroscopic inorganic salt.[3] This assumption underscores the expected high hygroscopicity of HMS.

Comparative Data for Other Organosulfates

To provide context for the expected hygroscopic behavior of HMS, the following table summarizes experimentally determined hygroscopic properties for a selection of other organosulfate salts. These compounds share the sulfate functional group and are also found in atmospheric aerosols.

| Compound | Cation | Deliquescence Behavior | Growth Factor (at 90% RH) | Hygroscopicity Parameter (κ) | Reference |

| Sodium methyl sulfate | Na⁺ | Deliquescent | 3.65 ± 0.06 | 0.459 ± 0.021 | [5] |

| Sodium ethyl sulfate | Na⁺ | Deliquescent | 3.58 ± 0.02 | 0.397 ± 0.010 | [5] |

| Sodium octyl sulfate | Na⁺ | Deliquescent | 1.59 ± 0.01 | 0.206 ± 0.008 | [5] |

| Potassium hydroxyacetone sulfate | K⁺ | Deliquescent | 2.20 ± 0.03 | Not Reported | [5] |

| Glycolic acid sulfate potassium salt | K⁺ | Gradual deliquescence | ~1.45 (at 85% RH) | Not Reported | [6] |

Note: The Growth Factor is the ratio of the particle diameter at a given relative humidity to its dry diameter.

Experimental Protocols for Determining Hygroscopicity

The hygroscopic properties of a compound like hydroxymethanesulfonate can be determined using a variety of established experimental techniques. The choice of method often depends on whether the sample is in bulk form or as an aerosol. The following provides an overview of key experimental methodologies.

General Experimental Workflow

A typical workflow for characterizing the hygroscopic properties of a novel or uncharacterized substance like HMS would involve several key stages, from sample preparation to data analysis and modeling.

Caption: General experimental workflow for hygroscopicity characterization.

Bulk Sample Analysis: Gravimetric Vapor Sorption

For bulk powder samples, a gravimetric vapor sorption (GVS) analyzer is a common instrument.

-

Principle: A microbalance continuously measures the mass of a sample as it is exposed to a controlled flow of gas with a specific relative humidity (RH) at a constant temperature.

-

Methodology:

-

A small amount of the purified HMS salt (typically 5-15 mg) is placed on the microbalance.

-

The sample is initially dried under a flow of dry nitrogen (0% RH) to determine its dry mass.

-

The RH is then increased in a stepwise manner (e.g., in 10% increments from 0% to 95% RH). The sample mass is allowed to equilibrate at each RH step.

-

A corresponding desorption curve is generated by decreasing the RH in a similar stepwise manner.

-

The mass change at each RH step is used to calculate the water uptake. The deliquescence relative humidity (DRH) is identified as the RH at which a sharp increase in mass occurs.

-

Aerosol Particle Analysis: H-TDMA

For studying the hygroscopic properties of aerosolized particles, the Hygroscopicity Tandem Differential Mobility Analyzer (H-TDMA) is a state-of-the-art technique.[6][7]

-

Principle: The H-TDMA measures the change in particle mobility diameter as a function of relative humidity.

-

Methodology:

-

An aqueous solution of the HMS salt is aerosolized using a constant output atomizer.

-

The generated aerosol is dried to a low RH (e.g., <10%).

-

A differential mobility analyzer (DMA1) selects a nearly monodisperse population of dry particles of a specific electrical mobility diameter.

-

These size-selected particles are then passed through a humidifier where they are exposed to a controlled, elevated RH.

-

A second DMA (DMA2) coupled with a condensation particle counter (CPC) measures the size distribution of the humidified particles.

-

The hygroscopic growth factor (GF) is calculated as the ratio of the humidified particle diameter to the dry particle diameter. This process is repeated for a range of RH values to generate a hygroscopic growth curve.

-

Thermodynamic Modeling

Thermodynamic models, such as ISORROPIA II, are used to predict the water content of atmospheric aerosols based on their chemical composition and ambient conditions.[8][9][10] These models can be used in conjunction with experimental data to understand the contribution of individual components, like HMS, to the overall aerosol hygroscopicity.

-

Principle: ISORROPIA II calculates the equilibrium partitioning of volatile inorganic species between the gas and aerosol phases and the associated water content for a given set of atmospheric conditions (temperature, RH) and aerosol composition.

-

Application: While primarily designed for inorganic species, the model can be adapted to include organic compounds if their thermodynamic properties, including their hygroscopicity parameter (κ), are known. Experimental data on HMS would be invaluable for incorporating it into such models to improve predictions of aerosol water content in polluted environments.

Conclusions and Future Research Directions

Hydroxymethanesulfonate is an important and highly hygroscopic component of atmospheric aerosols, yet a detailed experimental characterization of its water uptake properties is currently lacking. The assumed hygroscopicity parameter (κ = 0.60) in atmospheric models highlights its perceived importance. This guide has outlined the established formation pathway of HMS and detailed the experimental protocols that can be employed to quantify its hygroscopic behavior.

Future research should prioritize the following:

-

Synthesis and Purification: Development of a robust method for the synthesis and purification of various hydroxymethanesulfonate salts (e.g., sodium, ammonium) to enable laboratory studies.

-

Experimental Determination of Hygroscopic Properties: Conducting experiments using techniques like gravimetric vapor sorption and H-TDMA to determine the deliquescence relative humidity and hygroscopic growth factor of pure HMS salts.

-

Refinement of the Hygroscopicity Parameter: Using experimental data to derive an accurate κ value for HMS, which will improve the accuracy of atmospheric and climate models.

A thorough understanding of the hygroscopic properties of hydroxymethanesulfonate is essential for accurately modeling its impact on air quality, cloud formation, and climate.

References

- 1. Source and Chemistry of Hydroxymethanesulfonate (HMS) in Fairbanks, Alaska - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Source and Chemistry of Hydroxymethanesulfonate (HMS) in Fairbanks, Alaska - PMC [pmc.ncbi.nlm.nih.gov]

- 4. osti.gov [osti.gov]

- 5. ACP - Interactions of organosulfates with water vapor under sub- and supersaturated conditions [acp.copernicus.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Water Uptake and Hygroscopic Growth of Organosulfate Aerosol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ACP - ISORROPIA II: a computationally efficient thermodynamic equilibrium model for K+âCa2+âMg2+âNH4+âNa+âSO42ââNO3ââClââH2O aerosols [acp.copernicus.org]

- 9. aaqr.org [aaqr.org]

- 10. researchgate.net [researchgate.net]

initial studies on hydroxymethanesulfonic acid reaction kinetics

An In-depth Technical Guide on the Initial Studies of Hydroxymethanesulfonic Acid Reaction Kinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (HMSA), an adduct formed from the reaction of formaldehyde and bisulfite, is a compound of significant interest in atmospheric science and has potential applications in pharmaceutical development as a formaldehyde scavenger. Understanding the kinetics of its formation and decomposition is crucial for modeling its atmospheric prevalence and for designing therapeutic applications. This technical guide provides a detailed overview of the foundational studies that first elucidated the reaction kinetics of HMSA, focusing on the core chemical principles, experimental designs, and quantitative data that form the basis of our current understanding.

Reaction Mechanism and Signaling Pathways